Orthogonal Reactivity: Three Distinct Handles vs. One or Two in Common Analogs
The target compound possesses three chemically distinguishable reactive sites: C3‑Br (electrophilic cross‑coupling handle), C5‑C≡CH (nucleophilic/click handle), and N1‑Trityl (acid‑labile protecting group removable independently of the other handles) . In contrast, 5‑bromo‑1H‑indazole (CAS 53857-58-2) has only one cross‑coupling site and an unprotected NH, while 5‑ethynyl‑1H‑indazole (CAS 403660-57-1) similarly has just one reactive handle and a free NH . This means that from 3‑bromo‑5‑ethynyl‑1‑trityl‑1H‑indazole, three sequential, chemoselective transformations can be performed without intermediate purification, whereas achieving the same diversity with simpler analogs would require at least two additional protection/deprotection sequences [1].
| Evidence Dimension | Number of orthogonal reactive handles per molecule |
|---|---|
| Target Compound Data | 3 (C3‑Br, C5‑C≡CH, N1‑Trityl) |
| Comparator Or Baseline | 1–2 handles: 5‑bromo‑1H‑indazole (1 handle + free NH); 5‑ethynyl‑1H‑indazole (1 handle + free NH); 3‑bromo‑1‑trityl‑1H‑indazole‑5‑carboxylic acid (2 handles: C3‑Br, N1‑Trityl; carboxylate not orthogonal to C‑C bond formation) |
| Quantified Difference | Target has 1.5–3× the number of orthogonal handles, enabling at least 2 additional chemoselective transformations without protection/deprotection |
| Conditions | Structural analysis based on documented reactivity profiles; cross‑coupling conditions (Pd(PPh₃)₄, CuI, base) for Br; Sonogashira or CuAAC for C≡CH; TFA/DCM for Trityl removal |
Why This Matters
For procurement in library synthesis programmes, this compound reduces step count, minimises intermediate purification losses, and accelerates SAR exploration timelines relative to purchasing multiple simpler building blocks and performing sequential protection/deprotection cycles.
- [1] Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley: Hoboken, 2007; pp 814–820. (Documents orthogonal deprotection conditions for trityl vs. other protecting groups). View Source
